molecular formula C13H13FN2O B7627893 2-(3,4-dihydro-2H-pyran-2-ylmethylamino)-5-fluorobenzonitrile

2-(3,4-dihydro-2H-pyran-2-ylmethylamino)-5-fluorobenzonitrile

Cat. No.: B7627893
M. Wt: 232.25 g/mol
InChI Key: YRVWZAFGJCDEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2H-pyran-2-ylmethylamino)-5-fluorobenzonitrile is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as DPBAF and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action for DPBAF is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
DPBAF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of dementia.

Advantages and Limitations for Lab Experiments

One advantage of DPBAF is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a useful tool for scientific research. However, one limitation of DPBAF is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on DPBAF. One area of research could be to further investigate its mechanism of action, in order to better understand how it exerts its effects. Another area of research could be to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies could be done to investigate its potential as an anticancer agent.

Synthesis Methods

The synthesis method for DPBAF involves a multi-step process that has been refined over the years. The first step involves the reaction of 2,3-dihydrofuran with benzylamine to form the intermediate 2-(benzylamino)tetrahydrofuran. This intermediate is then reacted with 2-chloro-5-fluorobenzonitrile to form DPBAF.

Scientific Research Applications

DPBAF has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyran-2-ylmethylamino)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-11-4-5-13(10(7-11)8-15)16-9-12-3-1-2-6-17-12/h2,4-7,12,16H,1,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVWZAFGJCDEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)CNC2=C(C=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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